N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide
描述
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide, also known as BMN-673, is a PARP (Poly ADP-ribose polymerase) inhibitor that has been developed for the treatment of cancer. The PARP enzyme plays a critical role in DNA repair and replication, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide works by inhibiting the PARP enzyme, which plays a critical role in DNA repair and replication. When DNA is damaged, PARP is activated to facilitate the repair process. However, in the presence of PARP inhibitors such as N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide, the repair process is disrupted, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide has been shown to have a selective effect on cancer cells, sparing normal cells. It has been shown to induce DNA damage and apoptosis (programmed cell death) in cancer cells, leading to their destruction. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been shown to have anti-inflammatory effects and to enhance the immune response to cancer cells.
实验室实验的优点和局限性
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide has several advantages for use in lab experiments. It is highly selective for cancer cells, sparing normal cells, and has been shown to be effective in inhibiting the growth of a wide range of cancer types. However, there are also limitations to its use. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide is a relatively new drug, and its long-term effects are not yet fully understood. Additionally, its high selectivity for cancer cells may make it less effective in tumors with low levels of PARP expression.
未来方向
There are several potential future directions for the use of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide in cancer treatment. One area of focus is the development of combination therapies that can enhance the efficacy of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide. Additionally, there is ongoing research into the use of PARP inhibitors such as N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide in the treatment of other diseases such as neurodegenerative disorders.
科学研究应用
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and prostate cancer. It has been shown to be highly effective in inhibiting the growth of cancer cells both in vitro and in vivo. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c28-23(17-4-2-1-3-5-17)21-16-19(8-11-22(21)26-12-14-32-15-13-26)25-24(29)18-6-9-20(10-7-18)27(30)31/h1-11,16H,12-15H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYVTMSXDDPKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。